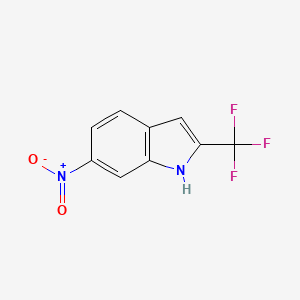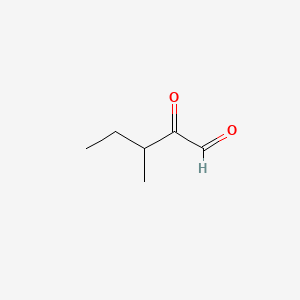
3-Methyl-2-oxopentanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-oxopentanal is an organic compound with the molecular formula C6H10O2. It is also known as 2-Methyl-3-oxopentanal. This compound is characterized by its ketone and aldehyde functional groups, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methyl-2-oxopentanal can be synthesized through several methods. One common method involves the reaction of diethyl oxalate with an alcoholic solution of sodium alkoxide, followed by the addition of 2-methyl butyraldehyde. The reaction is maintained at a specific temperature with continuous stirring. After the reaction, the product is extracted and purified .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical synthesis techniques. The process typically includes the use of advanced reactors and purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-oxopentanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aldehyde or ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) are commonly employed.
Major Products Formed
Oxidation: 3-Methyl-2-oxopentanoic acid.
Reduction: 3-Methyl-2-hydroxypentanal.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Methyl-2-oxopentanal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on cellular processes.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-2-oxopentanal involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of different metabolites. These interactions can influence cellular processes and biochemical pathways, contributing to its diverse effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-3-oxopentanoic acid: Similar in structure but with an additional carboxylic acid group.
Methyl 3-oxopentanoate: An ester derivative with similar reactivity.
Uniqueness
3-Methyl-2-oxopentanal is unique due to its dual functional groups (ketone and aldehyde), which provide versatility in chemical reactions. This makes it a valuable intermediate in organic synthesis and various industrial applications .
Properties
CAS No. |
107462-47-5 |
|---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.14 g/mol |
IUPAC Name |
3-methyl-2-oxopentanal |
InChI |
InChI=1S/C6H10O2/c1-3-5(2)6(8)4-7/h4-5H,3H2,1-2H3 |
InChI Key |
BJDVEYLUFYKDIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6-Dimethylfuro[2,3-d]pyrimidin-4(3h)-one](/img/structure/B12975673.png)
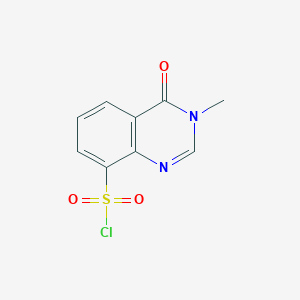


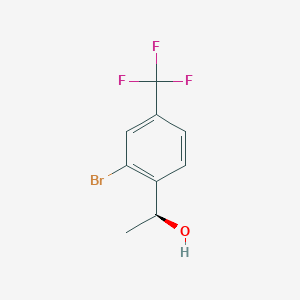
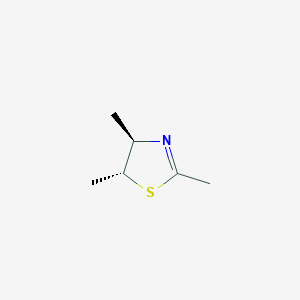
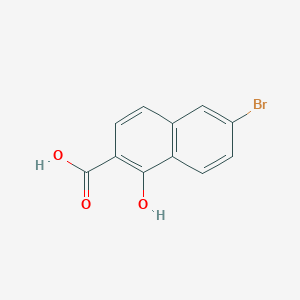
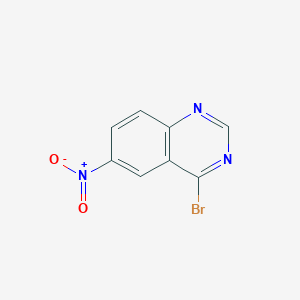
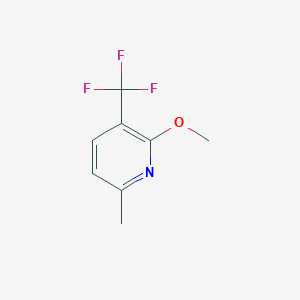
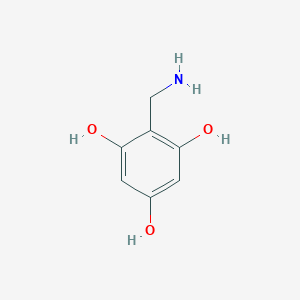
![7-(Methylthio)-2H-benzo[b][1,4]thiazin-3(4H)-one](/img/structure/B12975731.png)
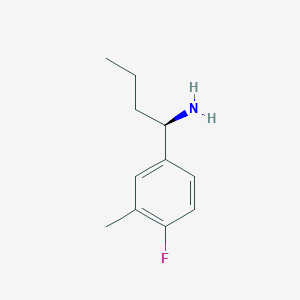
![5-(6-(2-Chlorobenzyl)pyridin-2-yl)-7-methylthiazolo[4,5-d]pyrimidine](/img/structure/B12975747.png)
